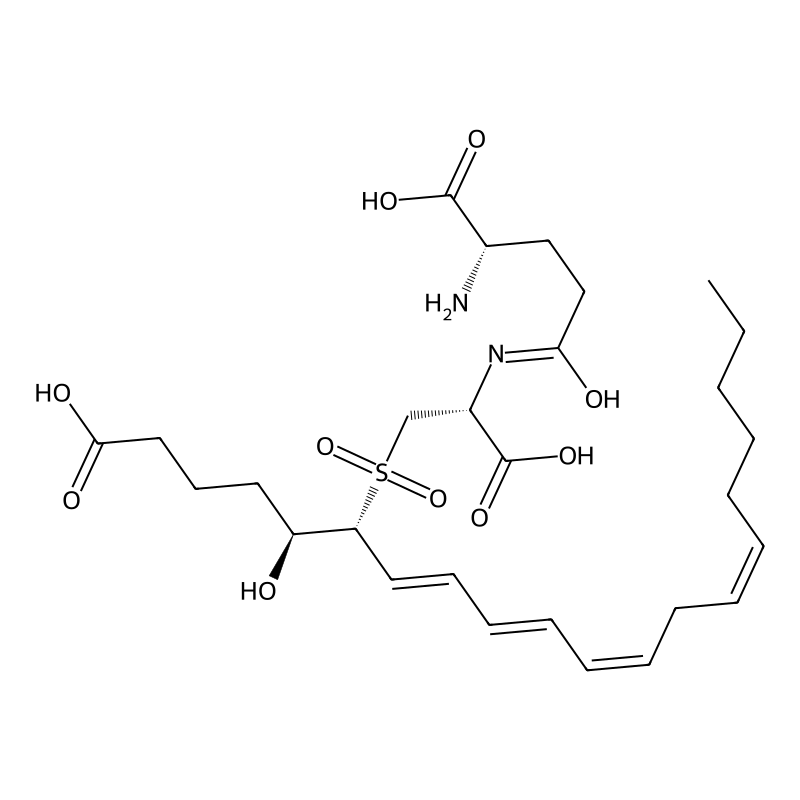

Ltf4 sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Ltf4 sulfone, a member of the sulfone family, is characterized by the presence of a sulfonyl group (R−S(=O)₂−R’) bonded to two carbon atoms. This organosulfur compound features a central sulfur atom that is hexavalent, double-bonded to two oxygen atoms, and single-bonded to two hydrocarbon substituents. Sulfones are notable for their stability and unique chemical properties, making them valuable in various fields, including pharmaceuticals and materials science.

- Oxidation of Thioethers: One of the primary methods for synthesizing sulfones involves the oxidation of thioethers (sulfides) to sulfoxides, followed by further oxidation to sulfones. This two-step process typically requires harsher conditions for the second oxidation step .

- Desulfonylation: Sulfones can undergo desulfonylation, where the sulfonyl group is removed, often resulting in the formation of alkenes or other functional groups. This reaction can be facilitated by reducing agents such as metals or metal complexes .

- Elimination Reactions: In reactions such as the Ramberg–Bäcklund reaction and Julia olefination, sulfones can be converted into alkenes through the elimination of sulfur dioxide .

The synthesis of Ltf4 sulfone can be achieved through several methods:

- Oxidation of Sulfides: This classical method involves oxidizing thioethers using oxidizing agents such as hydrogen peroxide or transition metal catalysts .

- Palladium-Catalyzed Aminosulfonylation: A modern approach involves a one-pot synthesis using palladium catalysts to couple aryl halides with sulfonyl units, yielding sulfones in high efficiency .

- Photoredox Catalysis: Recent advancements have introduced visible light-mediated processes that allow for selective transformations of alkenes into sulfones using sodium sulfinates .

Ltf4 sulfone finds applications across various domains:

- Pharmaceuticals: Sulfones are integral in drug development, particularly in antibiotics and anti-inflammatory agents.

- Materials Science: Polymers containing sulfone groups are utilized for their thermal stability and resistance to chemical degradation. They are employed in engineering plastics and coatings .

- Extraction Processes: Sulfolane, a derivative of sulfone, is used as a solvent for extracting aromatic compounds from petroleum .

Interaction studies involving Ltf4 sulfone focus on its reactivity with biological molecules and other chemicals. These studies often explore how sulfones interact with enzymes or cellular targets, which can inform their potential therapeutic uses or toxicity profiles. Understanding these interactions is crucial for optimizing their applications in medicinal chemistry.

Several compounds share structural similarities with Ltf4 sulfone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dapsone | Sulfone | Used as an antibiotic; inhibits folate synthesis |

| Sulfamethoxazole | Sulfonamide | Combines sulfonamide and sulfone properties; used in antibiotics |

| Bisphenol S | Polymeric Sulfone | High thermal stability; used in engineering plastics |

| 4,4′-Dichlorodiphenyl Sulfone | Engineering Plastic | Exhibits high strength and resistance to heat |

Uniqueness of Ltf4 Sulfone

Ltf4 sulfone's uniqueness lies in its specific structural features and potential applications that may not be fully explored yet compared to other sulfones. Its synthesis methods may also provide distinct pathways for creating derivatives with tailored properties for specialized uses.

The receptor binding characteristics of leukotriene F4 sulfone involve interactions with two primary cysteinyl leukotriene receptors, each exhibiting distinct ligand preferences and binding affinities. CysLT1R demonstrates preferential binding for leukotriene D4 over leukotriene C4, with approximately 10-fold higher affinity for leukotriene D4 (EC50 ~10^-9 M) compared to leukotriene C4 (EC50 ~10^-8 M) [1] [2]. In contrast, CysLT2R exhibits equal binding affinity for both leukotriene C4 and leukotriene D4, with comparable EC50 values of approximately 10^-8 M for both ligands [1] [2].

Leukotriene F4 sulfone displays weaker receptor binding affinity compared to the parent cysteinyl leukotrienes. Experimental evidence indicates that leukotriene F4 sulfone demonstrates reduced potency relative to leukotriene D4 and leukotriene C4 across both receptor subtypes [3] [4]. The structural modifications present in the sulfone derivative, particularly the oxidation of the sulfur atom to form the sulfonyl functional group, appear to diminish the compound's ability to interact optimally with the receptor binding sites.

The binding affinity hierarchy follows the pattern: leukotriene D4 > leukotriene C4 > leukotriene F4 > leukotriene F4 sulfone [3] [5]. This reduced affinity translates to decreased biological potency, with leukotriene F4 sulfone requiring approximately 2-5 fold higher concentrations to achieve comparable biological responses compared to leukotriene F4 [3] [4]. The receptor interaction profiles suggest that while leukotriene F4 sulfone retains the capacity to activate both CysLT1R and CysLT2R, the efficiency of this activation is substantially reduced compared to the primary cysteinyl leukotriene mediators.

Pro-Inflammatory Signaling Pathways in Immune Cells

Leukotriene F4 sulfone participates in complex pro-inflammatory signaling networks that involve multiple cellular components and downstream effector pathways. The compound's interaction with cysteinyl leukotriene receptors initiates cascades that promote inflammatory cell recruitment, activation, and mediator release [6] [7].

CysLT1R-mediated signaling involves coupling to Gq/11 proteins, leading to phospholipase C activation and subsequent intracellular calcium mobilization [1] [8]. This calcium-dependent pathway facilitates smooth muscle contraction and inflammatory cell activation. The signaling cascade includes protein kinase C activation, which modulates various transcriptional and post-translational responses that amplify inflammatory signals [7] [9].

CysLT2R activation triggers distinct signaling pathways that particularly affect endothelial cell function and vascular permeability. The receptor couples to Gq/11 proteins and promotes calcium flux, leading to Rho-dependent kinase activation [10] [11]. This ROCK-mediated pathway results in myosin light chain 2 phosphorylation, causing cytoskeletal reorganization and endothelial cell contraction [10] [12]. The subsequent disruption of vascular endothelial-cadherin junctions compromises endothelial barrier integrity and promotes vascular leakage [10] [12].

The pro-inflammatory effects of leukotriene F4 sulfone involve multiple immune cell populations. Mast cells, eosinophils, basophils, and macrophages all express the enzymatic machinery necessary for cysteinyl leukotriene synthesis and respond to cysteinyl leukotriene receptor activation [6] [7]. These cells contribute to the amplification of inflammatory responses through the release of additional mediators, including cytokines, chemokines, and other lipid mediators [13] [14].

Neutrophil recruitment and activation represent important components of the inflammatory response mediated by cysteinyl leukotrienes. Leukotriene B4 receptors on neutrophils facilitate chemotaxis and activation, leading to degranulation and the release of reactive oxygen species [7] [14]. The interaction between different leukotriene pathways creates a complex network of inflammatory signals that can sustain and amplify tissue inflammation.

Vascular Permeability Modulation: In Vivo Guinea Pig Models

Vascular permeability studies conducted in guinea pig models reveal that leukotriene F4 sulfone demonstrates significant capacity to modulate microvascular barrier function. When injected intradermally with prostaglandin E2, both leukotriene F4 and leukotriene F4 sulfone induce dose-dependent changes in vascular permeability over a concentration range of 10-1000 ng per injection site [3] [4].

The potency order for vascular permeability induction in guinea pig skin follows the pattern: leukotriene E4 sulfone = leukotriene D4 = leukotriene D4 sulfone > leukotriene E4 > leukotriene F4 = leukotriene F4 sulfone [3] [4]. This ranking indicates that leukotriene F4 sulfone exhibits comparable vascular permeability effects to leukotriene F4, despite its reduced potency in other biological assays.

The vascular permeability response demonstrates significant species specificity. Guinea pigs and rats show robust responses to cysteinyl leukotriene-induced vascular permeability changes, while rabbits display minimal or absent responses to these compounds [15]. This species variation suggests differences in receptor expression, distribution, or coupling efficiency across different animal models.

The mechanism of vascular permeability induction involves endothelial cell contraction and junction disruption. CysLT2R activation on endothelial cells leads to Rho kinase-dependent myosin light chain phosphorylation, causing cell shape changes and gap formation between adjacent endothelial cells [10] [11]. This process facilitates the extravasation of plasma proteins and inflammatory cells into tissue spaces.

Experimental protocols utilizing Evans blue dye extravasation demonstrate that leukotriene F4 sulfone-induced vascular permeability changes are sustained for several hours following administration [3] [16]. The temporal profile suggests that the compound initiates cascades that maintain vascular leakage beyond the immediate presence of the mediator, potentially through secondary mediator release or persistent receptor activation.

Dose-Dependent Bronchoconstrictive Effects

The bronchoconstrictive properties of leukotriene F4 sulfone demonstrate clear dose-dependent relationships in guinea pig respiratory models. Intravenous administration of leukotriene F4 sulfone produces measurable changes in pulmonary mechanics, with an ED50 of approximately 32-80 μg/kg, representing 2-5 fold reduced potency compared to leukotriene F4 (ED50 16 μg/kg) [3] [4].

The bronchoconstrictive response involves direct effects on airway smooth muscle through cysteinyl leukotriene receptor activation. Guinea pig tracheal and parenchymal preparations demonstrate contractile responses to leukotriene F4 sulfone that are approximately 20-50% of the magnitude observed with equivalent concentrations of leukotriene F4 [3] [5]. These responses are characterized by slow onset, prolonged duration, and resistance to washing, consistent with the pharmacological profile of cysteinyl leukotriene receptor-mediated effects.

The route of administration significantly influences the potency and duration of bronchoconstrictive effects. Aerosol delivery of leukotriene F4 sulfone produces more potent and sustained responses compared to intravenous administration, with ED50 values in the range of 1.0-4.0 μg/kg for aerosolized compound versus 32-80 μg/kg for intravenous delivery [5] [17]. This enhanced potency reflects direct deposition of the compound onto airway surfaces, minimizing systemic dilution and maximizing local receptor activation.

The temporal characteristics of bronchoconstrictive responses vary with administration route. Intravenous leukotriene F4 sulfone produces relatively brief effects lasting 5-15 minutes, while aerosol administration results in prolonged responses extending beyond 30 minutes [3] [17]. This difference reflects the kinetics of systemic clearance versus local airway retention and receptor occupancy.

Pharmacological antagonism studies demonstrate that the bronchoconstrictive effects of leukotriene F4 sulfone can be blocked by cysteinyl leukotriene receptor antagonists such as FPL-55712 [3] [4]. This blockade confirms that the compound's effects are mediated through specific receptor interactions rather than non-specific inflammatory responses. The antagonist sensitivity profile is consistent with CysLT1R-mediated smooth muscle contraction as the primary mechanism underlying the bronchoconstrictive response.